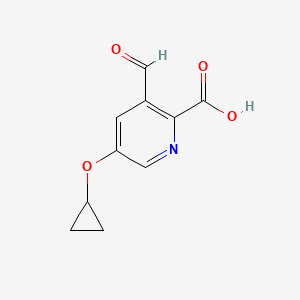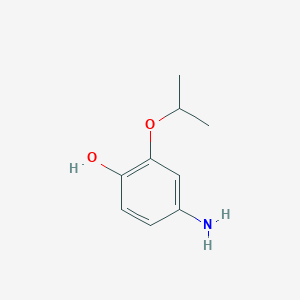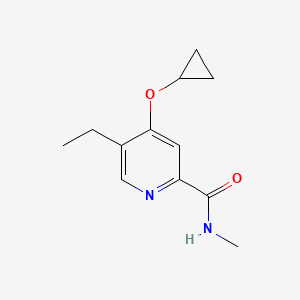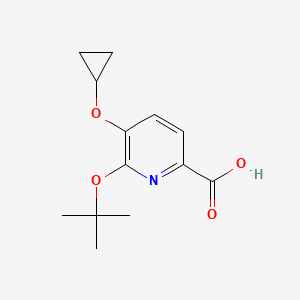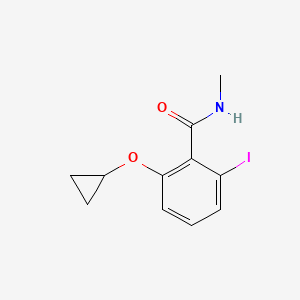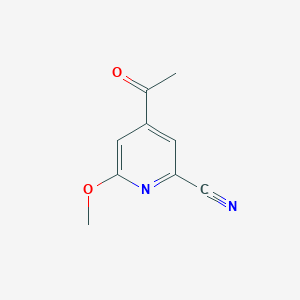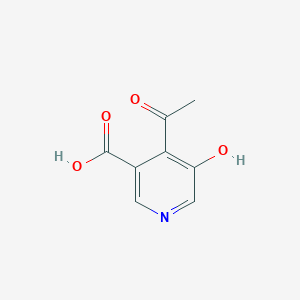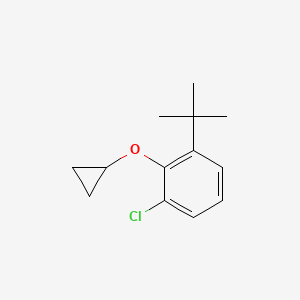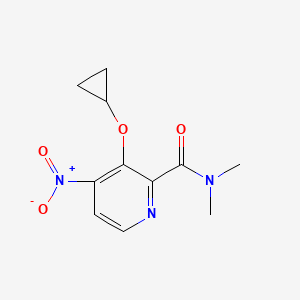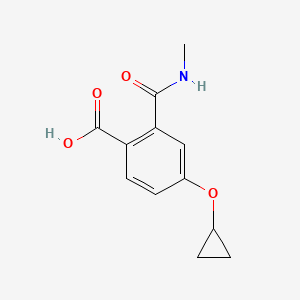
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C12H13NO4. This compound is characterized by the presence of a cyclopropoxy group and a methylcarbamoyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid typically involves the following steps:
Carbamoylation: The methylcarbamoyl group is introduced via a carbamoylation reaction, often using methyl isocyanate or a similar reagent.
Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to incorporate the cyclopropoxy and methylcarbamoyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The cyclopropoxy and methylcarbamoyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways The cyclopropoxy and methylcarbamoyl groups may play a role in modulating the compound’s reactivity and binding affinity to target molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylcarbamoyl)benzoic acid: A related compound with a similar structure but lacking the cyclopropoxy group.
2-Cyclopropoxy-4-(methylcarbamoyl)benzoic acid: Another derivative with a different substitution pattern on the benzoic acid core.
4-Hydroxy-2-(methylcarbamoyl)benzoic acid: Contains a hydroxy group instead of the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is unique due to the presence of both cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-11(14)10-6-8(17-7-2-3-7)4-5-9(10)12(15)16/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
QFOUCZPRIJHMFS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=C1)OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


